Lithium perfluorooctane sulfonate

CAS No.: 29457-72-5

Cat. No.: VC1943697

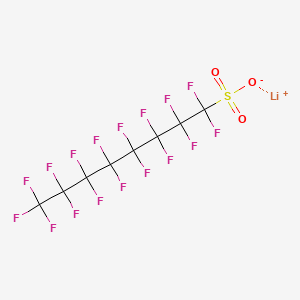

Molecular Formula: C8F17LiO3S

Molecular Weight: 506.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29457-72-5 |

|---|---|

| Molecular Formula | C8F17LiO3S |

| Molecular Weight | 506.1 g/mol |

| IUPAC Name | lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

| Standard InChI | InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 |

| Standard InChI Key | XVCUGNWRDDNCRD-UHFFFAOYSA-M |

| SMILES | [Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | [Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

| Colorform | Off-white powde |

| Melting Point | Decomposes at 308 °C |

Introduction

Physical and Chemical Properties

Lithium perfluorooctane sulfonate exhibits distinctive physical and chemical properties that influence its behavior in various applications and environmental compartments. Table 1 summarizes the key physicochemical properties of LPOS:

Table 1: Physicochemical Properties of Lithium Perfluorooctane Sulfonate

LPOS is characterized by both hydrophobic and lipophobic properties, which creates unique partitioning behavior. Unlike typical organic compounds, LPOS tends to form three immiscible layers when added to an octanol-water system, making it impossible to directly determine its KOW value using conventional methods . The presence of the perfluorinated chain confers resistance to oxidation, while the compound can participate in reductive processes under specific conditions.

Synthesis and Production Methods

The primary method for synthesizing lithium perfluorooctane sulfonate involves the electrochemical fluorination (ECF) process, which was historically used by manufacturers such as 3M who began producing PFOS-based compounds in 1949 .

Electrochemical Fluorination

In the electrochemical fluorination process, octanesulfonyl fluoride is electrolyzed in a solution of hydrogen fluoride, resulting in the formation of perfluorooctanesulfonyl fluoride (PFOSF). This intermediate is then reacted with lithium hydroxide to produce lithium perfluorooctane sulfonate. The reaction conditions are carefully controlled to maintain the purity and yield of the final product.

Global Production

Historically, 3M was the primary American producer of PFOS and related compounds until they announced a phase-out in May 2000. Most other manufacturers, particularly those in Europe, phased out the production of PFOS and perfluorooctanoic acid (PFOA) between 2000 and 2006. Currently, most PFOS and PFOS-related chemicals are produced in China .

Applications and Uses

Lithium perfluorooctane sulfonate has been utilized in a variety of applications due to its unique chemical properties, including excellent thermal and chemical stability as well as surfactant capabilities.

Cockroach Control Formulations

One of the significant applications of LPOS has been as an active ingredient in bait formulations for cockroach control. Laboratory and field evaluations have demonstrated its effectiveness against the American cockroach (Periplaneta americana) and other peridomestic cockroach species . Research conducted in Penang, Malaysia showed that LPOS (1% in bait stations) was effective against multiple cockroach species, including P. americana, P. brunnea, P. australasiae, Neostylopyga rhombifolia, Supella longipalpa, Nauphoeta cinerea, and Symploce pallens .

Electrochemical Systems

LPOS exhibits low surface tension and is used as a surfactant in electrochemical systems, particularly in lithium-ion batteries where it can enhance ionic conductivity . Recent research has identified bis-perfluoroalkyl sulfonimides (bis-FASIs), a class of PFAS related to LPOS, as components in lithium-ion battery technologies .

Semiconductor Manufacturing

The compound serves as a surfactant in the semiconductor manufacturing process, particularly in photolithography. It functions as an anti-reflective coating agent and is used in photoresist formulations to improve pattern resolution and reduce defects during the fabrication of microelectronic devices.

Fire-Fighting Foams

LPOS has been utilized in the formulation of aqueous film-forming foams (AFFF), which are critical in extinguishing flammable liquid fires. Its ability to form stable films over flammable liquids enhances fire suppression effectiveness.

Surface Treatments

The compound has been incorporated into coatings for textiles, leather, and paper products to impart water- and oil-repellent properties, enhancing the durability of consumer goods against stains and moisture.

Toxicological Profile

Acute Toxicity

Lithium perfluorooctane sulfonate demonstrates moderate to high acute toxicity in various test systems. Table 2 summarizes the acute toxicity data for LPOS:

Table 2: Acute Toxicity Data for Lithium Perfluorooctane Sulfonate

Subchronic Toxicity

Subchronic oral toxicity studies in rats have revealed significant effects at relatively low doses. The Lowest-Observed-Adverse-Effect Level (LOAEL) was found to be 0.60 mg/kg/day in females, based on increased liver weight, and 0.30 mg/kg/day in males, based on decreased triglycerides and hepatocytic vacuolization. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.20 mg/kg/day in females, while no NOAEL was established for males .

A notable finding from subchronic studies is that LPOS appears to suppress hematopoiesis (blood production) in males, as indicated by significant decreases in red blood cells, hemoglobin, hematocrit, and the finding of extramedullary hematopoiesis .

Mechanisms of Toxicity

Research on human lymphocytes has provided insights into the cellular mechanisms underlying LPOS toxicity. Studies have demonstrated that exposure to LPOS induces apoptosis signaling and proteolysis in human lymphocytes through multiple pathways .

Oxidative Stress

LPOS at concentrations of 163.5 µM (IC50) reduced the viability of human lymphocytes by approximately 50% via increased reactive oxygen species (ROS) formation, lipid peroxidation, and glutathione depletion . Pretreatment with the antioxidant butylated hydroxytoluene (BHT) inhibited the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in human lymphocytes after treatment with LPOS .

Mitochondrial Dysfunction

Exposure to LPOS causes a collapse in mitochondrial membrane potential in human lymphocytes, which becomes statistically significant after 6 hours of incubation. Pretreatment with cyclosporine A, a blocker of mitochondrial permeability transition (MPT) pores, prevented the collapse of mitochondrial membrane potential induced by LPOS .

Lysosomal Damage

LPOS treatment leads to relocation of acridine orange from intact lysosomes to the cytoplasm in human lymphocytes, indicating lysosomal membrane damage. Pretreatment with the endocytosis inhibitor chloroquine and the antioxidant BHT prevented leakage of lysosomal membranes, suggesting a close relationship between ROS production and damage to lysosomal membranes .

Cellular Proteolysis and Caspase Activation

LPOS induces cellular proteolysis in human lymphocytes, which was determined based on the reaction of o-phthaldialdehyde (OPA) with released primary amine groups. The involvement of cellular proteolysis and activation of caspase-3 in LPOS-induced lymphocyte cytotoxicity has been demonstrated, indicating the activation of apoptotic pathways .

Environmental Impact and Fate

Ecotoxicity

Lithium perfluorooctane sulfonate exhibits significant toxicity to various environmental organisms, as summarized in Table 3:

Table 3: Ecotoxicity Data for Lithium Perfluorooctane Sulfonate

Environmental Persistence and Standards

PFOS compounds, including LPOS, are highly persistent in the environment due to the stability of the carbon-fluorine bonds. Based on scientific literature, a preliminary Sediment Quality Criteria (SQC) for PFOS of 2.7 µg/kg dry weight has been proposed for standard sediments with 1% organic carbon to protect benthic organisms from direct toxicity .

A secondary poisoning-based SQC (SQCsec.pois.) of 1.85 µg/kg dry weight has also been proposed when the objective of protection includes wildlife that may consume aquatic organisms containing bioaccumulated PFOS .

The log KOC reported for PFOS from experimental studies ranges from 2.28 to 5.04, with a geometric mean of 3.55, which triggers an effects assessment for sediments according to the EU Technical Guidance Document .

Regulatory Status

Due to concerns about environmental persistence, bioaccumulation, and toxicity, PFOS and its salts, including LPOS, have been subject to increasing regulatory scrutiny and restrictions globally.

In May 2009, PFOS was added to Annex B of the Stockholm Convention on Persistent Organic Pollutants, which restricts its production and use . The primary American producer of PFOS, 3M, announced the phaseout of production of PFOS, PFOA, and PFOS-related products in May 2000, following pressure from the U.S. Environmental Protection Agency .

Current Research and Future Perspectives

Current research on lithium perfluorooctane sulfonate focuses on several key areas:

Environmental Monitoring

Due to its persistence in the environment, LPOS and related compounds are being studied as markers for environmental contamination by per- and polyfluoroalkyl substances (PFAS). Detection methods for these compounds in water, soil, and biological samples are continually being refined to assess pollution levels and understand transport mechanisms.

Alternative Technologies

Research is ongoing to develop alternatives to PFOS-based compounds, including LPOS, for various applications. This includes the development of non-fluorinated alternatives for fire-fighting foams, water repellents, and other applications where PFOS compounds have traditionally been used .

Remediation Strategies

Studies are investigating methods for the remediation of PFOS-contaminated sites, including advanced oxidation processes, reductive defluorination, and adsorption technologies. Recent research has examined the decomposition of PFOS under subcritical water conditions with zerovalent metals, finding that iron is most effective at catalyzing decomposition.

Health Impact Assessment

Ongoing epidemiological studies are attempting to clarify the potential health effects of long-term, low-level exposure to PFOS compounds, including potential impacts on immune function, hormone regulation, and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume